N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
“N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide” is a compound that contains a benzimidazole nucleus . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been synthesized and screened for various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of this compound involves a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . It also contains a 1,2,4-triazole and piperazine, both of which have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .Chemical Reactions Analysis
Reactions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications
Crystal Structure Analysis
Research on compounds with similar structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has revealed detailed crystal structure information. These studies provide insights into the molecular conformation, intramolecular hydrogen bonding, and the inclination angles between pyrimidine and benzene rings, which are crucial for understanding the physicochemical properties and potential reactivity of the compound (Subasri et al., 2016). Such structural analyses are foundational for designing compounds with desired properties for various applications.
Antifolate and Antitumor Activities
Derivatives of the pyrimidine scaffold, such as those studied by Gangjee et al. (2007), have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors with antitumor properties. These compounds showcase the utility of the pyrimidine and thieno[2,3-d]pyrimidine frameworks in developing novel antifolates with significant inhibitory activities against human DHFR, pointing to their potential in cancer therapy (Gangjee et al., 2007).
Dual Inhibitory Action on Enzymatic Targets
Further research has expanded on the dual inhibitory capabilities of compounds related to the chemical structure , targeting both thymidylate synthase (TS) and DHFR. These studies indicate a promising route for the development of dual-action antitumor agents, highlighting the versatility and potential efficacy of compounds within this chemical class in therapeutic applications (Gangjee et al., 2008).
Antimicrobial Activities
Compounds structurally similar to "N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide" have demonstrated significant antimicrobial potency. For instance, thienopyrimidine derivatives have been synthesized and shown potent antibacterial activity against various strains, suggesting the potential of such compounds in addressing resistant bacterial infections (Kerru et al., 2019).
Anti-inflammatory Potential
A study on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives has indicated their potential anti-inflammatory activity, showcasing the broad spectrum of pharmacological applications for compounds within this structural framework (Chiriapkin et al., 2021).
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-15(20-10-12-6-2-1-3-7-12)11-25-19-21-17(24)16-13-8-4-5-9-14(13)26-18(16)22-19/h1-3,6-7H,4-5,8-11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFGUBRSDRRYIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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